1-(3-Chloropropyl)piperidin-2-one
Description
1-(3-Chloropropyl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted with a 3-chloropropyl chain. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research. Its utility arises from the reactivity of the chloropropyl group, which facilitates nucleophilic substitution reactions, enabling the formation of carbon-nitrogen bonds with amines, heterocycles, or other nucleophiles.
Key applications include the synthesis of indenoisoquinoline derivatives (e.g., compound 22 in and ), which exhibit Topoisomerase I (Top1) inhibitory activity . Additionally, it is employed in the preparation of methanone derivatives (e.g., compound 23b in ) and other bioactive molecules .
Properties
Molecular Formula |
C8H14ClNO |
|---|---|
Molecular Weight |
175.65 g/mol |
IUPAC Name |
1-(3-chloropropyl)piperidin-2-one |
InChI |
InChI=1S/C8H14ClNO/c9-5-3-7-10-6-2-1-4-8(10)11/h1-7H2 |
InChI Key |
UGDYIVYKPUAJPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3-Chloropropyl)pyrrolidine
- Structure : A 5-membered pyrrolidine ring with a 3-chloropropyl substituent.
- Synthesis: Reacts with indenoisoquinoline 13 under basic conditions (K₂CO₃, DMF) to form compound 23, a Top1 inhibitor with moderate activity (++ level) .
- Key Difference : The smaller pyrrolidine ring (vs. piperidin-2-one) reduces steric hindrance but may limit hydrogen-bonding interactions, resulting in lower inhibitory potency compared to piperidine derivatives .
1-(3-Chloropropyl)morpholine
- Structure : A morpholine ring (oxygen-containing 6-membered heterocycle) with a 3-chloropropyl chain.
- Application : Used in nucleophilic substitutions to generate intermediates (e.g., 3b–h in ).
1-(3-Chloropropyl)-1H-imidazole
- Structure : Imidazole ring with a chloropropyl chain.
- Reactivity: The aromatic nitrogen in imidazole may participate in conjugation, altering electronic properties and reactivity.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
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